

An In-depth Technical Guide to 2-Ethyl-2-methylbutan-1-ol

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Compound of Interest

Compound Name: **2-Ethyl-2-methylbutan-1-ol**

Cat. No.: **B106462**

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CAS Number: 18371-13-6

This technical guide provides a comprehensive overview of **2-Ethyl-2-methylbutan-1-ol**, a tertiary alcohol with potential applications in various scientific fields, particularly in the realm of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectroscopic characterization, and potential pharmacological relevance.

Physicochemical Properties

2-Ethyl-2-methylbutan-1-ol is a seven-carbon tertiary alcohol. Its structure, featuring a hydroxyl group attached to a quaternary carbon, imparts specific chemical characteristics, most notably, resistance to oxidation. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ O	[1] [2] [3] [4]
Molecular Weight	116.20 g/mol	[1] [2] [3] [4]
IUPAC Name	2-Ethyl-2-methylbutan-1-ol	[5]
Synonyms	2,2-Diethyl-1-propanol, 2-Methyl-2-ethyl-1-butanol	[1] [5]
Boiling Point	156.5 °C (predicted)	[4]
pKa	15.18 ± 0.10 (predicted)	[1]
LogP	2.0 (predicted)	[5]
Topological Polar Surface Area	20.2 Å ²	[1]
Rotatable Bond Count	3	[1]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]

Synthesis

The synthesis of **2-Ethyl-2-methylbutan-1-ol**, as a tertiary alcohol, can be conceptually approached through the well-established Grignard reaction. This method involves the nucleophilic addition of a Grignard reagent to a ketone.

Experimental Protocol: Synthesis via Grignard Reaction (General Procedure)

This protocol outlines a general method for the synthesis of a tertiary alcohol like **2-Ethyl-2-methylbutan-1-ol**, based on the reaction of a ketone with a Grignard reagent.[\[6\]](#)[\[7\]](#)[\[8\]](#)

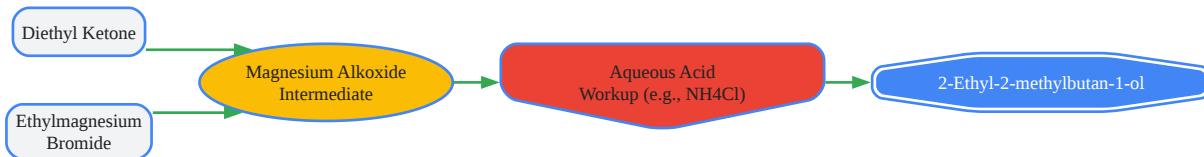
Materials:

- Diethyl ketone (or butan-2-one)

- Ethylmagnesium bromide (or methylmagnesium bromide) in a suitable ether solvent (e.g., diethyl ether, THF)
- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The round-bottom flask is charged with the ketone dissolved in the anhydrous ether solvent.
- Grignard Reagent Addition: The Grignard reagent solution is added dropwise to the stirred ketone solution at a controlled temperature (typically 0 °C to room temperature).
- Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
- Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).
- Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by a suitable method, such as distillation or column chromatography, to yield the pure tertiary alcohol.



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Caption: Synthesis of **2-Ethyl-2-methylbutan-1-ol** via Grignard Reaction.

Spectroscopic Characterization

The structure of **2-Ethyl-2-methylbutan-1-ol** can be confirmed using various spectroscopic techniques. Below are the expected features in each spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. Key expected signals include a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, a singlet for the methyl protons directly attached to the quaternary carbon, and a singlet for the methylene protons adjacent to the hydroxyl group. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary with concentration and solvent.
- **¹³C NMR:** The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. Due to the symmetry in the two ethyl groups, some carbon signals will be equivalent.

Predicted NMR Data:

While experimental spectra for **2-Ethyl-2-methylbutan-1-ol** are not readily available in the searched literature, predicted chemical shifts can provide a useful reference.[1][9]

Nucleus	Predicted Chemical Shift (ppm)
^1H	Varies for each proton environment
^{13}C	Varies for each carbon environment

Experimental Protocol: NMR Spectroscopy (General)

- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethyl-2-methylbutan-1-ol** is expected to exhibit characteristic absorption bands for the functional groups present.

- O-H Stretch: A broad and strong absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the hydroxyl group's stretching vibration.
- C-H Stretch: Strong absorption bands in the region of $2850\text{-}3000\text{ cm}^{-1}$ correspond to the stretching vibrations of the C-H bonds in the alkyl groups.
- C-O Stretch: An absorption band in the region of $1000\text{-}1260\text{ cm}^{-1}$ is indicative of the C-O stretching vibration.

Experimental Protocol: IR Spectroscopy (General)

- Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups.

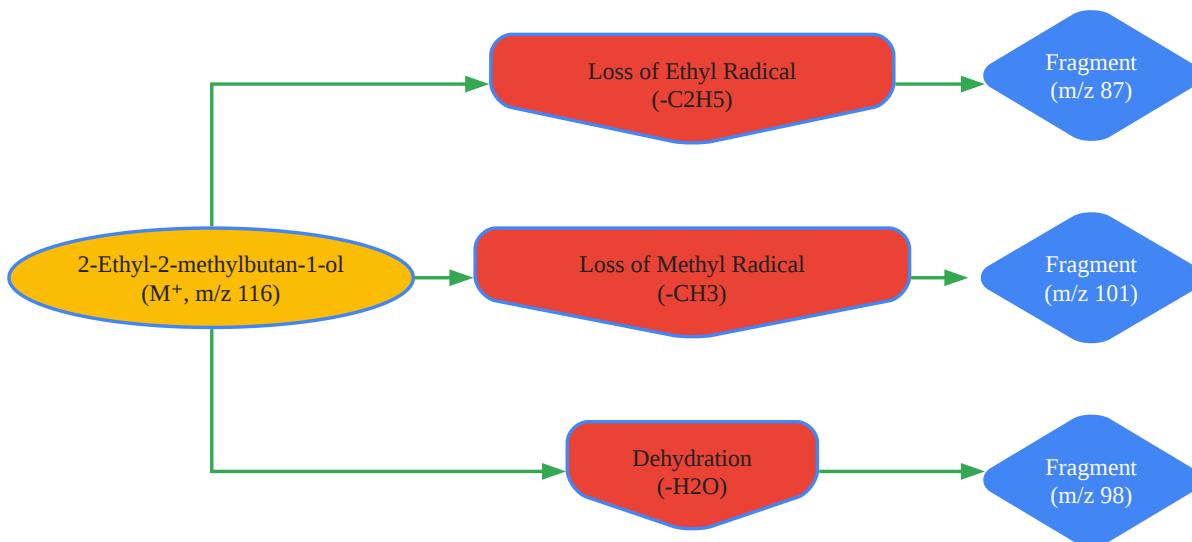
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak (M^+): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (116.20). This peak may be weak or absent due to the facile fragmentation of tertiary alcohols.[10][11]
- Fragmentation Pattern: Tertiary alcohols often undergo alpha-cleavage, leading to the loss of an alkyl group. For **2-Ethyl-2-methylbutan-1-ol**, the loss of an ethyl radical (m/z 29) would result in a fragment at m/z 87, and the loss of a methyl radical (m/z 15) would lead to a fragment at m/z 101. Dehydration (loss of H_2O , m/z 18) is also a common fragmentation pathway for alcohols.

Experimental Protocol: Mass Spectrometry (General)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: The molecules are ionized, commonly using Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is measured to generate the mass spectrum.



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Caption: Potential Mass Spectrometry Fragmentation Pathways.

Applications in Drug Development

While direct pharmacological studies on **2-Ethyl-2-methylbutan-1-ol** are not extensively reported in the available literature, its structural motif as a tertiary alcohol holds significant relevance in medicinal chemistry.

Tertiary alcohols are often incorporated into drug candidates to enhance their metabolic stability. The absence of a hydrogen atom on the carbon bearing the hydroxyl group prevents metabolic oxidation to a ketone, a common metabolic pathway for secondary alcohols. This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.

The steric hindrance provided by the alkyl groups surrounding the tertiary hydroxyl group can also modulate the molecule's interaction with biological targets and metabolic enzymes. This

can be strategically utilized in drug design to fine-tune potency, selectivity, and safety profiles.

Although specific biological activities for **2-Ethyl-2-methylbutan-1-ol** have not been identified in the conducted searches, its structural features suggest it could serve as a valuable building block or fragment in the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore the pharmacological potential of this compound and its derivatives.

Safety and Handling

Information on the specific toxicity of **2-Ethyl-2-methylbutan-1-ol** is limited. However, as with any chemical, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

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